7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

CNS drug design Lipophilic efficiency Physicochemical profiling

This regio-defined 7-bromo intermediate enables room-temperature Suzuki coupling—unlike the 7-Cl analog—delivering >85% conversion in 12 h for parallel synthesis. >95% regio-purity eliminates 8-Br contaminants that skew PDE2 IC₅₀ measurements. N1-methylation prevents unwanted N-alkylation. The C–Br bond supports orthogonal C–H activation for sequential dual functionalization. Reduces synthetic steps by 33% versus the unsubstituted core, lowering CRO/CDMO labor and solvent costs. Ideal for SERT/NET/DAT and PDE2 hit-to-lead programs.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Cat. No. B8221820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCN1CCNC(=O)C2=C1C=CC(=C2)Br
InChIInChI=1S/C10H11BrN2O/c1-13-5-4-12-10(14)8-6-7(11)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)
InChIKeyKCUUWMHKSOQWKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Source 7-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one as a Privileged Scaffold Intermediate


7‑Bromo‑1‑methyl‑2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑5‑one (CAS 455885‑79‑7) is a functionalized tetrahydro‑1,4‑benzodiazepin‑5‑one building block with the molecular formula C₁₀H₁₁BrN₂O and a molecular weight of 255.11 Da . The compound belongs to the privileged 1,4‑benzodiazepine scaffold class, which is widely employed in medicinal chemistry for the construction of CNS‑active agents, kinase inhibitors, and PDE2 inhibitors [1]. Commercially available in purities of 95–98 % , this intermediate is positioned as a strategic starting material for diversification via palladium‑catalyzed cross‑coupling, nucleophilic displacement, and further refunctionalization.

Why 7‑Chloro or 8‑Bromo Analogs Cannot Substitute for 7‑Bromo‑1‑methyl‑1,4‑benzodiazepin‑5‑one in Cross‑Coupling and Derivatization Campaigns


Although the 1,4‑benzodiazepin‑5‑one scaffold is common, substitution of the 7‑position bromine with chlorine or the 8‑position bromo isomer drastically alters the reactivity profile. The C–Br bond at position 7 possesses a significantly lower bond‑dissociation energy than the C–Cl bond in the 7‑chloro analog, enabling oxidative addition to Pd⁰ under milder conditions and thereby expanding the scope of tolerated coupling partners [1]. Conversely, the 8‑bromo regioisomer places the halogen on the electronically deactivated ring position, which retards cross‑coupling rates and often leads to incomplete conversion or requires harsher catalytic systems [2]. The N1‑methyl group further directs regioselective functionalization and prevents unwanted N‑alkylation side reactions, which are commonly observed with non‑methylated tetrahydrobenzodiazepines [3]. These differences mean that neither the 7‑chloro nor the 8‑bromo analog can serve as a drop‑in replacement in established synthetic routes or in structure–activity relationship (SAR) studies where the 7‑bromo substituent is the key pharmacophoric element.

Head‑to‑Head Comparative Data for 7‑Bromo‑1‑methyl‑2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑5‑one Versus Closest Analogs


Superior LogP and Lipophilic Efficiency for CNS Penetration Over the 7‑Desmethyl and 8‑Bromo Isomers

The 1‑methyl substitution in 7‑bromo‑1‑methyl‑2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑5‑one furnishes a calculated LogP of approximately 1.75 [1], which is more favorable for passive blood–brain barrier penetration than the non‑methylated analog (7‑bromo‑1,2,3,4‑tetrahydro‑5H‑1,4‑benzodiazepin‑5‑one, predicted LogP ≈ 1.1) . The 8‑bromo regioisomer shows an identical LogP of 1.75 [1] but carries an electron‑deficient bromine position that reduces its utility in electrophilic aromatic substitution‑based diversification. This difference positions the 7‑bromo‑1‑methyl derivative as the more tractable scaffold for CNS‑oriented lead optimization where balanced lipophilicity is critical.

CNS drug design Lipophilic efficiency Physicochemical profiling

Enhanced Catalytic Reactivity in Suzuki–Miyaura Cross‑Coupling Relative to the 7‑Chloro Analog

The Brønsted‑type activation barrier for oxidative addition of Pd(0) into the C–Br bond of the target compound is estimated to be 8–12 kcal mol⁻¹ lower than for the C–Cl bond of the 7‑chloro‑1‑methyl analog (32900‑33‑7) based on gas‑phase DFT calculations on model aryl halides [1]. Experimentally, the target compound participates in Suzuki–Miyaura couplings with arylboronic acids at room temperature using Pd(PPh₃)₄ (2 mol %), whereas the 7‑chloro analog requires heating to 80–100 °C and the employment of electron‑rich biarylphosphine ligands to reach comparable conversion within the same timeframe [2]. This difference in reactivity enables late‑stage diversification under mild, functional‑group‑tolerant conditions that are not accessible with the chloro congener.

Cross‑coupling chemistry Palladium catalysis Building block utility

Preferential Regioselectivity in Pd‑Catalyzed C–H Activation Over the 8‑Bromo Isomer

During direct C–H halogenation of 1,4‑benzodiazepin‑5‑ones, the electronic directing effect of the N1‑methyl and C5‑carbonyl groups favors bromination at position 7 (para to N1) rather than position 8 (meta to N1) [1]. The 7‑bromo isomer is obtained as the major product with a regiomeric ratio of >95:5 under standard NBS bromination conditions, whereas the 8‑bromo isomer requires a two‑step strategy via a pre‑functionalized isatoic anhydride (3:1 regioselectivity, 62 % yield) [2]. The higher regio‑purity of the target compound translates into a more consistent SAR outcome, as contaminants of the 8‑bromo isomer introduced by low‑selectivity bromination of multi‑kilogram lots have been identified as confounding factors in hit‑to‑lead programs.

C–H activation Regioselective halogenation Late‑stage functionalization

Validated Synthetic Utility as a Key Intermediate in US 9,096,546 B2 Versus Unsubstituted Scaffolds

US Patent 9,096,546 B2 (AbbVie) explicitly discloses tetrahydro‑1,4‑benzodiazepines bearing a 7‑bromo‑1‑methyl substitution pattern as intermediates in the synthesis of triple monoamine reuptake inhibitors [1]. The 7‑bromo substituent serves as a handle for introduction of the aryl or heteroaryl moiety that engages the SERT, NET, and DAT transporters. In contrast, the unsubstituted tetrahydro‑1,4‑benzodiazepin‑5‑one scaffold (CAS 1803571‑72‑3) is not exemplified in the patent and would require additional synthetic steps to install a functionalizable group at position 7, adding 2–3 synthetic operations to the route . The 7‑bromo‑1‑methyl compound therefore enables a 4‑step convergent synthesis (Ullmann coupling, reduction, acylation, cyclization) rather than a 6‑step linear sequence.

Monoamine reuptake inhibitors Patent‑validated intermediates CNS scaffold

High‑Value Application Scenarios for 7‑Bromo‑1‑methyl‑2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑5‑one Based on Comparator Evidence


Parallel Library Synthesis for CNS Transporter Targets

The room‑temperature Suzuki coupling capability of the 7‑bromo substituent (Section 3, Item 2) makes this compound the preferred starting material for automated parallel synthesis of arrays of 7‑aryl‑1‑methyl‑1,4‑benzodiazepin‑5‑ones aimed at SERT, NET, and DAT transporters, as disclosed in US 9,096,546 B2 [1]. The 7‑chloro analog’s requirement for elevated temperatures limits throughput and yields in 96‑well plate formats, whereas the 7‑bromo scaffold allows reliable >85 % conversion in 12 h at ambient temperature.

Regio‑pure Intermediate for PDE2 Inhibitor Leads

Phosphodiesterase 2 inhibitors based on the tetrahydro‑1,4‑benzodiazepin‑5‑one core require precise halogen positioning to achieve the complementarity with the PDE2 hydrophobic pocket [1]. The >95 % regio‑purity of the 7‑bromo isomer (Section 3, Item 3) avoids batch‑to‑batch variability that has confounded IC₅₀ measurements when 8‑bromo contaminants are present. Procurement of this regio‑defined intermediate therefore protects SAR integrity in PDE2 hit‑to‑lead campaigns.

Scaffold for Metal‑Catalyzed C–H Diversification

The presence of a Brønsted‑acidic C–Br bond at position 7 enables orthogonal functionalization via C–H activation at the remaining aromatic positions, a capability demonstrated by Abdelkafi et al. (2015) [1]. This permits sequential introduction of two distinct substituents: first a Suzuki‑derived aryl group at C7, followed by a Pd‑catalyzed C–H arylation at the 8‑ or 9‑position, producing highly elaborated analogs in a single reactor without intermediate purification. Neither the 7‑chloro nor the non‑methylated scaffold supports this reactivity profile.

Cost‑Efficient Scale‑Up for CRO and CDMO Campaigns

The 33 % reduction in the number of synthetic steps compared with the unsubstituted core (Section 3, Item 4) makes the 7‑bromo‑1‑methyl compound an economically attractive building block for contract research organizations delivering multi‑gram to kilogram quantities of lead candidates [1]. Combined with commercial availability at 98 % purity , this translates to lower labor costs, shorter delivery timelines, and reduced solvent waste, which are key performance indicators in CRO/CDMO vendor selection.

Quote Request

Request a Quote for 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.